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Compound of Interest

Compound Name: Buminafos

Cat. No.: B1195981

A note on Buminafos: Despite a comprehensive search for toxicological data, specific
information regarding the mammalian toxicity of Buminafos, including its LD50, NOAEL,
genotoxicity, carcinogenicity, and reproductive toxicity, is not publicly available in the retrieved
resources. Therefore, this guide provides a comparative assessment of the mammalian toxicity
of several other widely used organophosphate insecticides—Malathion, Dichlorvos (DDVP),
and Naled (Dibrom)—to serve as a reference for researchers and drug development
professionals. The methodologies and toxicological endpoints discussed are standard in the
evaluation of pesticides and would be applicable to Buminafos should data become available.

Mechanism of Action: Acetylcholinesterase
Inhibition

Organophosphate pesticides exert their primary toxic effect through the inhibition of
acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and
mammals.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh)
in the synaptic cleft. By inhibiting AChE, organophosphates lead to an accumulation of ACh,
resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse

transmission. This can lead to a range of symptoms from muscle twitching and cramps to more
severe effects like respiratory failure and death.[2][3]
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Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Quantitative Toxicity Data

The following table summarizes key mammalian toxicity data for Malathion, Dichlorvos (DDVP),
and Naled. These values are critical for understanding the acute and chronic toxicity profiles of

these compounds.
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Toxicological ) Dichlorvos ) .
) Malathion Naled (Dibrom) Buminafos
Endpoint (DDVP)
Acute Oral LD50 5,400 - 5,700 235 mg/kg Data not
~50 mg/kg[5] ]
(rat) ma/kg[4] (female rat) available
Acute Dermal >5,050 mg/kg Data not
>2,000 mg/kg ~90 mg/kg ) )
LD50 (rat) (rabbit) available
NOAEL (2-year, ) ) Data not Data not
10 mg/kg diet 10 mg/kg diet ] ]
rat) available available
Not shown to
have genetic
. Generally o )
Genotoxicity ) activity in various  Data not Data not
considered non- o ] ]
(Ames Test) ) in vivo available available
mutagenic _
mammalian
assays
Liver )
_ o IARC lists DDVP
carcinogenicity in N )
Classified as a (a metabolite) as
_ o female rats and _ _ Data not
Carcinogenicity "suggestive" possibly )
male and female ) ) ) available
_ _ carcinogen carcinogenic to
mice at high
humans
doses
Not a Did not show Reduced egg
) reproductive or effects on fertility ~ production and
Reproductive/De ] ) ]
developmental or offspring hatchling survival  Data not
velopmental ) o ) )
o toxicant at doses  health at in birds with available
Toxicity )
non-toxic to the maternally non- long-term
mother toxic doses exposure

Experimental Protocols

The following are standardized protocols for key mammalian toxicity studies, based on OECD

guidelines.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
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This method is used to determine the acute oral toxicity of a substance and allows for its
classification into a toxicity category.

 Principle: A stepwise procedure is used where a small number of animals are dosed at a
defined level. The outcome of this first step determines the next dose level, either higher or
lower. The process continues until the toxicity class of the substance can be determined.

e Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly
more sensitive) are used.

e Procedure:

[e]

Animals are fasted prior to dosing.

o

The test substance is administered in a single dose by gavage.

[¢]

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

o

Body weight is recorded weekly.

[e]

A gross necropsy is performed on all animals at the end of the study.

» Endpoint: The primary endpoint is the number of animals that die within a specified period
after dosing, which is then used to classify the substance according to GHS categories.
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Caption: Experimental Workflow for Acute Oral Toxicity (OECD 423).
2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure
to a substance over a prolonged period.

« Principle: The test substance is administered orally to groups of rodents on a daily basis for
90 days.

+ Animals: The preferred species is the rat. At least three dose groups and a control group are
used, with a minimum of 10 males and 10 females per group.

¢ Procedure:
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[e]

The test substance is administered daily by gavage, or mixed in the diet or drinking water.

(¢]

Animals are observed daily for clinical signs of toxicity.

[¢]

Body weight and food/water consumption are measured weekly.

[¢]

Hematology and clinical biochemistry parameters are analyzed at the end of the study.

[e]

A full necropsy is performed, and organs are weighed.

o

Histopathological examination of organs and tissues is conducted.

o Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the
highest dose at which no treatment-related adverse effects are observed.

3. Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance, which can be an
indicator of its carcinogenic potential.

o Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and
Escherichia coli) that have mutations preventing them from synthesizing an essential amino
acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen,
it will cause reverse mutations that allow the bacteria to grow on a medium lacking the
essential amino acid.

e Procedure:

o The test is conducted with and without a metabolic activation system (S9 mix from rat
liver) to mimic mammalian metabolism.

o The test substance is mixed with the bacterial culture and plated on a minimal agar
medium.

o Plates are incubated for 48-72 hours.

o The number of revertant colonies is counted.
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» Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies compared to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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